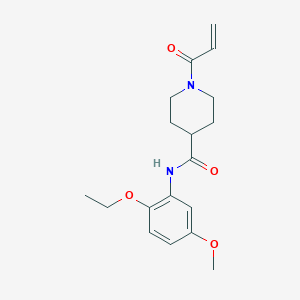
N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as EMPP, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. In
Applications De Recherche Scientifique
N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential therapeutic applications in a variety of fields. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. It also acts as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are pro-inflammatory cytokines. The compound has also been found to modulate the activity of glutamate receptors, which are important in the regulation of synaptic plasticity and memory.
Biochemical and Physiological Effects:
N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. It has also been found to decrease the levels of oxidative stress markers in the brain, indicating its potential as a neuroprotective agent. Additionally, N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to inhibit the growth of tumor cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is its relatively simple synthesis method, which makes it a cost-effective compound for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
Future research on N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide could focus on its potential use as a therapeutic agent for neurodegenerative diseases, as well as its anti-tumor properties. Additionally, further studies could investigate the compound's effects on other molecular targets, such as ion channels and receptors. Finally, research could explore the use of N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide in combination with other drugs to enhance its therapeutic potential.
Méthodes De Synthèse
N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of piperidine with 2-ethoxy-5-methoxybenzaldehyde, followed by the addition of prop-2-enoic acid and the final step of carboxamide formation. The final product is obtained through purification and isolation steps.
Propriétés
IUPAC Name |
N-(2-ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-4-17(21)20-10-8-13(9-11-20)18(22)19-15-12-14(23-3)6-7-16(15)24-5-2/h4,6-7,12-13H,1,5,8-11H2,2-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBPVEOBAWJROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862578.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2862579.png)
![N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2862580.png)
![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2862581.png)
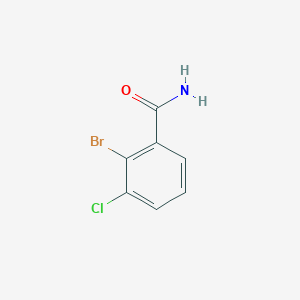


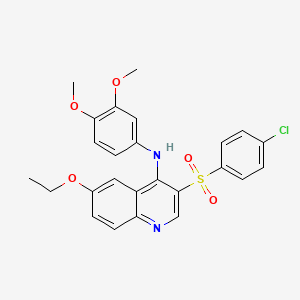
![3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide](/img/structure/B2862590.png)
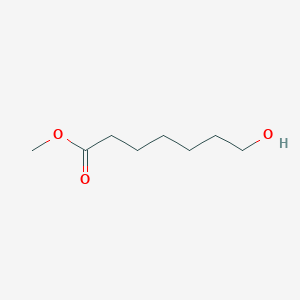

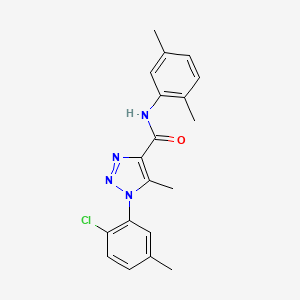
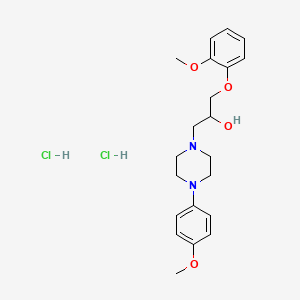
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(3-methoxyphenyl)ethanone](/img/structure/B2862597.png)